

# In-Depth Technical Guide: 5-MeO-DiPT

## Pharmacokinetics and Metabolism in Rats

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### Compound of Interest

Compound Name: MF 5137

Cat. No.: B1200640

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## For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes available scientific literature on the pharmacokinetics and metabolism of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) in rats. While comprehensive, it is important to note that detailed plasma pharmacokinetic parameters (such as C<sub>max</sub>, T<sub>max</sub>, and half-life) for 5-MeO-DiPT in rats are not extensively reported in the currently available public literature. The focus of existing research has been primarily on metabolite identification and urinary excretion.

## Introduction

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), also known as "Foxy Methoxy," is a psychoactive tryptamine derivative. Understanding its pharmacokinetic profile and metabolic fate is crucial for assessing its pharmacological and toxicological effects. This guide provides a detailed overview of the current knowledge on 5-MeO-DiPT's journey through the rat model, a common preclinical subject in drug development.

## Pharmacokinetics

As of the latest literature review, specific plasma pharmacokinetic parameters for 5-MeO-DiPT following oral or parenteral administration in rats have not been published. Studies have focused on urinary excretion and brain tissue concentrations rather than plasma concentration-

time profiling. For comparative purposes, the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) exhibits rapid absorption and a short half-life in rats[1].

## Tissue Distribution

While plasma data is scarce, studies on the related compound 5-MeO-DMT indicate that it readily distributes to the brain in rats, with brain concentrations being significantly higher than blood concentrations[1]. This suggests that 5-MeO-DIPT is also likely to cross the blood-brain barrier to exert its psychoactive effects.

## Metabolism

The metabolism of 5-MeO-DIPT in rats has been more thoroughly investigated. The primary metabolic pathways include O-demethylation, N-dealkylation, and hydroxylation, followed by potential glucuronide conjugation before excretion.

## Major Metabolites in Rats

In vivo studies in rats have identified several key metabolites, with 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) being the principal metabolite.[2] The major metabolites identified in rat urine are:

- 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT)
- 5-hydroxy-N-isopropyltryptamine (5-OH-NIPT)
- 5-methoxyindole-3-acetic acid (5-MeO-IAA)
- 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT)

## Cytochrome P450 Enzyme Involvement

In vitro studies using rat liver microsomes have identified the specific cytochrome P450 (CYP450) enzymes responsible for the metabolism of 5-MeO-DIPT[2]:

- O-demethylation: CYP2D6, CYP2C6, and CYP1A1
- N-dealkylation: CYP2C11, CYP1A2, CYP2C6, and CYP3A2

- 6-hydroxylation: CYP1A1

## Quantitative Data on Urinary Excretion

The following table summarizes the quantitative data on the excretion of 5-MeO-DiPT and its major metabolites in the urine of male Wistar rats within 24 hours after a 10 mg/kg oral administration of 5-MeO-DiPT hydrochloride.

Compound	Percentage of Administered Dose Excreted in Urine (0-24h)
5-MeO-DiPT (Unchanged)	0.8%
5-OH-DiPT	20.5%
5-OH-NIPT	3.6%
5-MeO-IAA	3.4%
5-MeO-NIPT	2.6%

Data sourced from Kanamori et al. (2006).[\[2\]](#)

## Experimental Protocols

### In Vivo Metabolism and Excretion Study

This protocol is based on the methodology described by Kanamori et al. (2006) for the study of 5-MeO-DiPT metabolism in rats[\[2\]](#).

- Animal Model: Male Wistar rats.
- Drug Administration: Oral administration of 10 mg/kg 5-MeO-DiPT hydrochloride.
- Sample Collection: Urine was collected over a 24-hour period.
- Sample Preparation:
  - Enzymatic hydrolysis of urine samples to deconjugate metabolites.

- Liquid-liquid extraction of the hydrolyzed urine to isolate the metabolites.
- Analytical Methods:
  - Metabolite Identification: Gas Chromatography/Mass Spectrometry (GC/MS).
  - Metabolite Quantification: High-Performance Liquid Chromatography (HPLC).

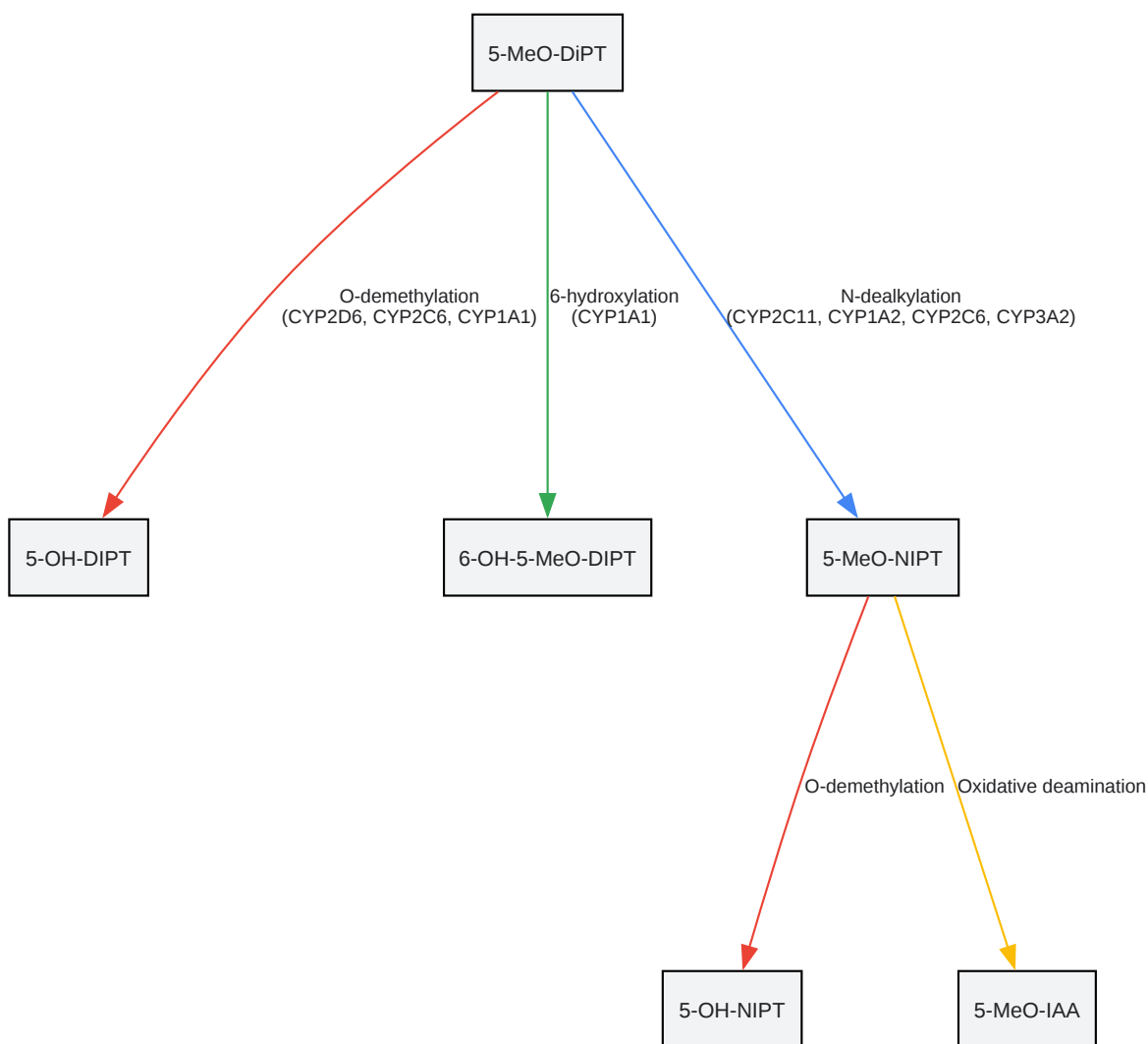
## Proposed Protocol for a Pharmacokinetic Study

The following is a proposed, generalized protocol for determining the pharmacokinetic parameters of 5-MeO-DIPT in rats, based on common practices in the field.

- Animal Model: Male Wistar rats, cannulated (e.g., jugular vein) for serial blood sampling.
- Drug Administration:
  - Intravenous (IV) administration to determine bioavailability.
  - Oral (PO) or intraperitoneal (IP) administration.
- Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
- Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples to isolate 5-MeO-DIPT.
- Analytical Method: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-MeO-DIPT in plasma.
- Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental analysis to determine key parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, half-life, clearance, and volume of distribution.

## Visualizations

### Metabolic Pathways of 5-MeO-DIPT in Rats



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Caption: Metabolic pathways of 5-MeO-DIPT in rats.

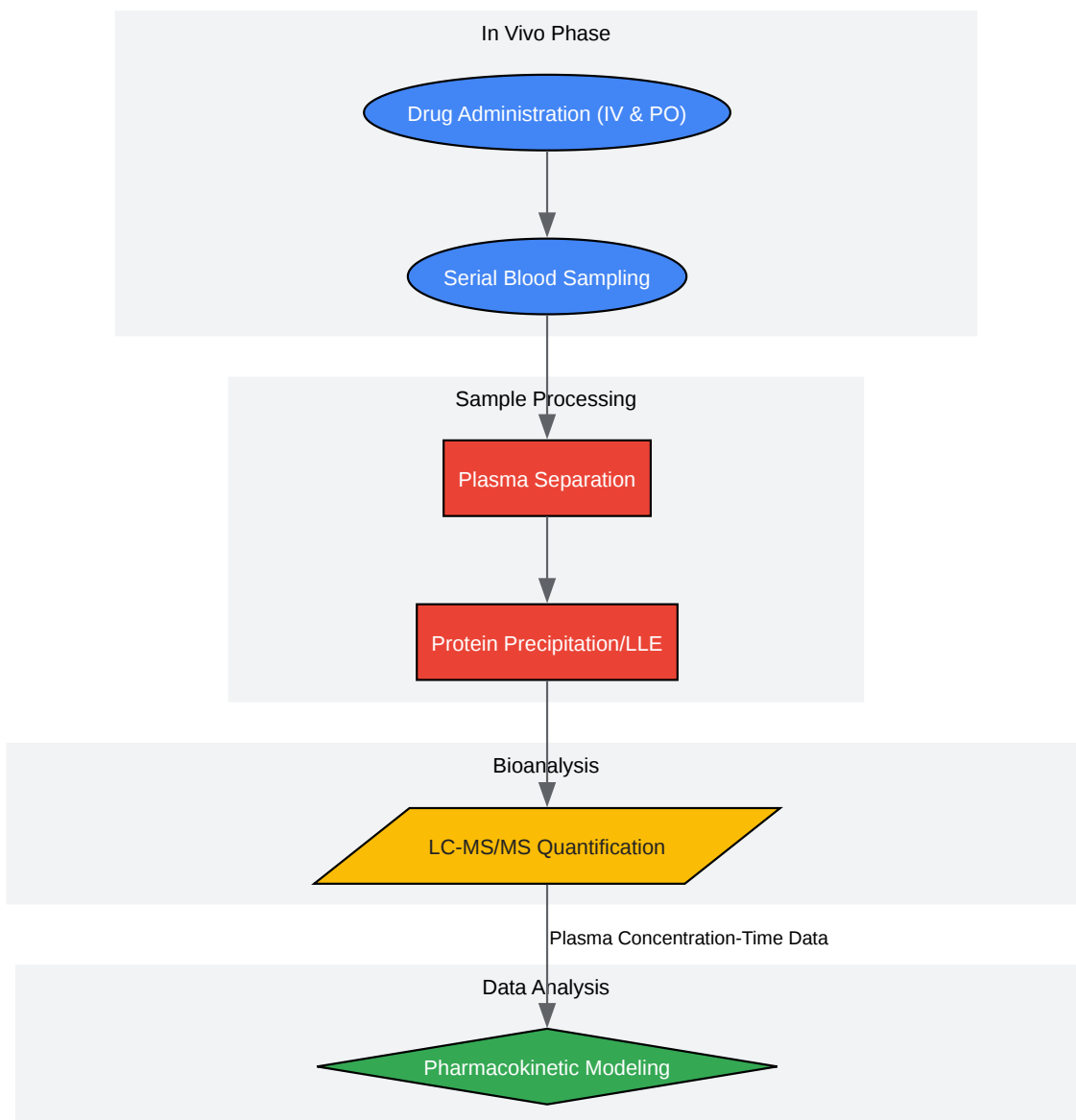
## Experimental Workflow for a Rat Metabolism Study



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Caption: Workflow for a 5-MeO-DIPT metabolism study in rats.

## Proposed Workflow for a Rat Pharmacokinetic Study



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Caption: Proposed workflow for a 5-MeO-DIPT pharmacokinetic study in rats.

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## References

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